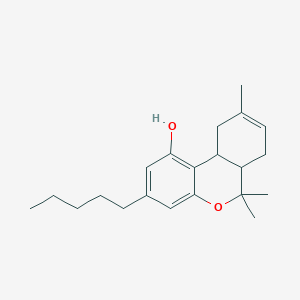
Radon-222
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Radon-222 atom is a radon atom.
Radon is a naturally occurring radioactive gas that is odorless and tasteless. It is formed from the radioactive decay of uranium. Uranium is found in small amounts in most rocks and soil. It slowly breaks down to other products such as radium, which breaks down to radon. Radon also undergoes radioactive decay. It divides into two parts-one part is called radiation, and the other part is called a daughter. The daughter, like radon, is not stable, and it also divides into radiation and another daughter. The dividing of daughters continues until a stable, nonradioactive daughter is formed. During the decay process, alpha, beta, and gamma radiation are released. Alpha particles can travel only a short distance and cannot travel through your skin. Beta particles can penetrate through your skin, but they cannot go all the way through your body. Gamma radiation can go all the way through your body. Radon is no longer used in the treatment of various diseases including cancer, arthritis, diabetes, and ulcers. Radon is used to predict earthquakes, in the study of atmospheric transport, and in exploration for petroleum and uranium.
Properties
CAS No. |
14859-67-7 |
|---|---|
Molecular Formula |
Rn |
Molecular Weight |
222.01758 g/mol |
IUPAC Name |
radon-222 |
InChI |
InChI=1S/Rn/i1+0 |
InChI Key |
SYUHGPGVQRZVTB-IGMARMGPSA-N |
SMILES |
[Rn] |
Isomeric SMILES |
[222Rn] |
Canonical SMILES |
[Rn] |
Synonyms |
222Rn radioisotope Radon-222 Rn-222 radioisotope |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl phenoxyacetate](/img/structure/B88951.png)

![[(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate](/img/structure/B88958.png)


